N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a chlorophenyl group, a nitrophenyl group, a trifluoromethoxyphenyl group, and an imidazol-2-ylthio group.Scientific Research Applications
Anticonvulsant Activity
Compounds with imidazole rings and specific substituents have been investigated for their anticonvulsant properties. For instance, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have shown activity against seizures induced by maximal electroshock (MES), highlighting the potential of imidazole-containing compounds in epilepsy treatment (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antitumor Activity
Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings has demonstrated considerable antitumor activity against various cancer cell lines. This suggests that compounds with specific heterocyclic structures, including imidazoles, can be promising candidates for cancer therapy (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Thiazolidinone and acetidinone derivatives synthesized from compounds containing acetamide groups have been screened for antimicrobial activity against a range of microorganisms. The results indicate that these compounds could serve as a basis for developing new antimicrobial agents, suggesting the broader applicability of related compounds in addressing infectious diseases (Mistry, Desai, & Intwala, 2009).
Chemical Structure and Interactions
Studies focusing on the chemical structure and intermolecular interactions of related compounds provide insights into their potential mechanisms of action. For example, the crystal structures of certain acetamide derivatives reveal specific spatial arrangements and hydrogen bonding patterns, which could inform the design of compounds with enhanced biological activities (Boechat et al., 2011).
Future Directions
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF3N4O4S/c25-16-4-6-17(7-5-16)30-22(33)14-37-23-29-13-21(15-2-1-3-19(12-15)32(34)35)31(23)18-8-10-20(11-9-18)36-24(26,27)28/h1-13H,14H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARYSQLDAQTQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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